molecular formula C23H21NO4 B10952363 N-(3-acetylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(3-acetylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No.: B10952363
M. Wt: 375.4 g/mol
InChI Key: MBEZWJRTVSFQDQ-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an acetylphenyl group, a dihydroindenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, undergoes a reaction with an appropriate halogenating agent to form 3-acetylphenyl halide.

    Coupling with Dihydroindenyl Group: The 3-acetylphenyl halide is then coupled with 2,3-dihydro-1H-inden-5-ol in the presence of a base to form the intermediate compound.

    Cyclization to Form Furan Ring: The intermediate compound undergoes cyclization under acidic or basic conditions to form the furan ring, resulting in the final product, N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-THIOPHENAMIDE: Similar structure with a thiophene ring instead of a furan ring.

    N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-PYRIDINAMIDE: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

N-(3-ACETYLPHENYL)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is unique due to the combination of its acetylphenyl, dihydroindenyl, and furan moieties, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C23H21NO4/c1-15(25)17-5-3-7-19(12-17)24-23(26)22-11-10-21(28-22)14-27-20-9-8-16-4-2-6-18(16)13-20/h3,5,7-13H,2,4,6,14H2,1H3,(H,24,26)

InChI Key

MBEZWJRTVSFQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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